molecular formula C20H23N5O B7168529 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea

3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea

Cat. No.: B7168529
M. Wt: 349.4 g/mol
InChI Key: QJFSOWXGJHNGMK-UHFFFAOYSA-N
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Description

3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea is a complex organic compound featuring a unique structure that combines an imidazole ring, a pyridine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole and pyridine intermediates, followed by their coupling and subsequent urea formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions with catalysts like palladium or nickel.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted imidazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are used for their antimicrobial properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain the pyridine ring, are known for their roles in biological systems.

Uniqueness

What sets 3-[(6-Imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea apart is its combined structure of imidazole and pyridine rings linked through a urea moiety. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methyl-1-(2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-16(18-6-4-3-5-7-18)14-24(2)20(26)23-13-17-8-9-19(22-12-17)25-11-10-21-15-25/h3-12,15-16H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFSOWXGJHNGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)NCC1=CN=C(C=C1)N2C=CN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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